molecular formula C22H25ClN2O4S B1222845 Clentiazem CAS No. 96125-53-0

Clentiazem

Katalognummer: B1222845
CAS-Nummer: 96125-53-0
Molekulargewicht: 449.0 g/mol
InChI-Schlüssel: GYKFWCDBQAFCLJ-RTWAWAEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clentiazem is a calcium channel blocker and a chlorine derivative of diltiazem. It is primarily used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The compound is known for its vasorelaxing and negative inotropic actions, making it effective in reducing blood pressure and improving blood flow .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Clentiazem kann durch einen mehrstufigen Prozess synthetisiert werden, der die nukleophile Addition von 4-Aminophenol an 2-Chlor-N,N-Dimethylethylamin beinhaltet, gefolgt von einer Oxidation zur Bildung eines Chinonimins. Dieser Zwischenstoff unterliegt einer Michael-Addition mit 3-Mercaptopropionsäure und anschließender Cyclisierung mit einem Kupplungsreagenz wie N,N'-Dicyclohexylcarbodiimid .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst typischerweise Schritte wie Lösungsmittelextraktion, Kristallisation und Reinigung, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Clentiazem unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Clentiazem has several significant applications across various fields of research:

Chemistry

  • Model Compound : this compound serves as a model for studying calcium channel blockers and their analogs, providing insights into the structure-activity relationships of these compounds.

Biology

  • Cellular Studies : The compound is investigated for its effects on cellular calcium channels and related signaling pathways, contributing to the understanding of calcium signaling in various biological processes.

Medicine

  • Cardiovascular Treatment : this compound is actively researched for its efficacy in treating cardiovascular conditions, with studies focusing on its antihypertensive properties and potential applications in other areas such as cerebral ischemia and renal protection.

Industry

  • Pharmaceutical Development : It is utilized in the development of new pharmaceuticals and acts as a reference compound in quality control and analytical testing.

Pharmacological Mechanism

This compound functions as a calcium antagonist by targeting L-type calcium channels, leading to:

  • Vasodilation : Reducing vascular resistance and lowering blood pressure.
  • Negative Inotropic Effects : Decreasing heart contractility, which helps manage conditions like angina.

Antihypertensive Effects

A pivotal study evaluated this compound's effectiveness in patients with essential hypertension. The results indicated significant blood pressure reduction over an eight-week period:

Dose (mg)Cumulative Effective Rate (%)
1010.3
2039.6
3070.2
4076.6

The study involved a stepwise increase in dosage from 10 mg to 40 mg daily, demonstrating that this compound effectively lowers blood pressure without severe side effects like postural hypotension .

Angina Management

In another study involving patients with stable angina, this compound was administered at varying doses (20 mg to 120 mg daily). Results showed improved exercise tolerance and reduced incidence of angina symptoms:

  • At doses of 80 mg/day and 120 mg/day, significant increases in exercise duration were observed compared to placebo .

Cerebral Protection

Research has also indicated that this compound may provide protective effects against chronic cerebral vasospasm in animal models, suggesting potential applications beyond cardiovascular diseases .

Wirkmechanismus

Clentiazem exerts its effects by blocking calcium channels in the cell membrane, specifically targeting the L-type calcium channels. This action inhibits the influx of calcium ions into the cells, leading to vasodilation and reduced cardiac contractility. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are related to the regulation of vascular tone and cardiac function .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Clentiazem: this compound is unique due to its balanced vasorelaxing and negative inotropic actions, making it effective in treating a range of cardiovascular conditions. Its longer-lasting action compared to diltiazem and its specific targeting of calcium channels contribute to its distinct therapeutic benefits .

Biologische Aktivität

Clentiazem is a calcium channel blocker that belongs to the benzothiazepine class, structurally related to diltiazem. Its biological activity primarily revolves around its antihypertensive effects, cardioprotective properties, and its potential in treating various cardiovascular conditions. This article explores the biological activity of this compound through a detailed examination of its pharmacological effects, structure-activity relationships, and relevant clinical studies.

Pharmacological Mechanism

This compound functions as a calcium antagonist, inhibiting the influx of calcium ions through L-type calcium channels. This action leads to vasodilation and reduced myocardial contractility, which are critical in managing hypertension and angina. The compound's efficacy has been compared with other calcium channel blockers like diltiazem, verapamil, and nifedipine, demonstrating significant therapeutic potential.

Antihypertensive Effects

Clinical studies have established this compound's effectiveness in lowering blood pressure in patients with essential hypertension. A pivotal study involved 62 outpatients whose blood pressure was monitored after administering this compound at varying doses (10 mg to 40 mg). The cumulative effective rates showed a progressive increase in blood pressure reduction:

Dose (mg) Cumulative Effective Rate (%)
1010.3
2039.6
3070.2
4076.6

The results indicated that significant hypotensive effects were observed by the second week of treatment, maintained over eight weeks without notable side effects such as postural hypotension or severe adverse reactions .

Electrophysiological Effects

Research into the electrophysiological impacts of this compound on rabbit hearts revealed that it effectively modulates cardiac activity by altering conduction velocity and refractory periods. These effects are particularly beneficial in managing arrhythmias and other cardiac dysfunctions .

Cardioprotective Properties

This compound has been shown to provide cerebral protection during ischemic events. A study demonstrated that pretreatment with this compound significantly reduced infarct size in a rabbit model of middle cerebral artery occlusion, suggesting its potential role in stroke prevention . This cardioprotective effect is attributed to its ability to reduce oxidative stress and improve blood flow during ischemic episodes.

Comparative Studies

A comparative analysis of this compound against other calcium channel blockers highlighted its relative potency and selectivity for vascular smooth muscle relaxation. In isolated tissue studies, this compound showed greater selectivity for the basilar artery compared to mesenteric arteries when induced by potassium chloride (KCl) contractions, indicating its potential for targeted vascular therapy .

Case Studies

  • Stable Angina : A large-scale study involving 199 patients assessed this compound's efficacy as monotherapy for stable angina. The results indicated that doses of 80 mg or 120 mg daily were both safe and effective in improving exercise tolerance and reducing anginal episodes .
  • Essential Hypertension : In another clinical trial focusing on essential hypertension, this compound was administered over several weeks, resulting in sustained blood pressure control without significant adverse effects, reinforcing its role as a first-line treatment option .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazepine core can enhance the biological activity of this compound derivatives. For instance, substituents at specific positions on the phenyl ring significantly impact antimicrobial and antifungal activities . This insight opens avenues for developing new analogs with improved pharmacological profiles.

Eigenschaften

IUPAC Name

[(2S,3S)-8-chloro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O4S/c1-14(26)29-20-21(15-5-8-17(28-4)9-6-15)30-19-13-16(23)7-10-18(19)25(22(20)27)12-11-24(2)3/h5-10,13,20-21H,11-12H2,1-4H3/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKFWCDBQAFCLJ-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028074
Record name Clentiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96125-53-0
Record name Clentiazem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96125-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clentiazem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096125530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clentiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLENTIAZEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40DK034DRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clentiazem
Reactant of Route 2
Reactant of Route 2
Clentiazem
Reactant of Route 3
Reactant of Route 3
Clentiazem
Reactant of Route 4
Clentiazem
Reactant of Route 5
Reactant of Route 5
Clentiazem
Reactant of Route 6
Reactant of Route 6
Clentiazem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.